![molecular formula C8H3Cl4N3O B055168 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine CAS No. 117989-29-4](/img/structure/B55168.png)
4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and apoptosis in cancer cells. It has also been shown to have an inhibitory effect on the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine. In medicine, further studies are needed to investigate its potential as an anticancer agent and to determine its mechanism of action. In agriculture, research could focus on developing formulations that are more effective and environmentally friendly. Additionally, research could explore its potential use as a pollutant sensor for environmental monitoring.
Synthesemethoden
The synthesis of 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine involves the reaction of 4,5,6,7-tetrachloro-2H-isoindole-1,3-dione with sodium nitrite in the presence of hydrochloric acid. This method has been reported to yield a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent against various pathogens, including bacteria and fungi. In agriculture, it has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. Additionally, it has been studied for its potential use in environmental science as a pollutant sensor.
Eigenschaften
CAS-Nummer |
117989-29-4 |
---|---|
Molekularformel |
C8H3Cl4N3O |
Molekulargewicht |
298.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine |
InChI |
InChI=1S/C8H3Cl4N3O/c9-3-1-2(4(10)6(12)5(3)11)8(15-16)14-7(1)13/h14H,13H2 |
InChI-Schlüssel |
WXZBOVPHFPDVFK-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=C1C(=C(C(=C2Cl)Cl)Cl)Cl)N=O)N |
Kanonische SMILES |
C12=C(NC(=C1C(=C(C(=C2Cl)Cl)Cl)Cl)N=O)N |
Andere CAS-Nummern |
70833-37-3 |
Synonyme |
Pigment red 257 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.